Cas no 1516681-86-9 (2-amino-3-(1,3-oxazol-5-yl)propanoic acid)

2-amino-3-(1,3-oxazol-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-3-(1,3-oxazol-5-yl)propanoic acid
- 5-Oxazolepropanoic acid, α-amino-
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- インチ: 1S/C6H8N2O3/c7-5(6(9)10)1-4-2-8-3-11-4/h2-3,5H,1,7H2,(H,9,10)
- InChIKey: DVEYJRBAOVZMSG-UHFFFAOYSA-N
- ほほえんだ: O1C(CC(N)C(O)=O)=CN=C1
計算された属性
- せいみつぶんしりょう: 156.05349212g/mol
- どういたいしつりょう: 156.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3
- トポロジー分子極性表面積: 89.4Ų
じっけんとくせい
- 密度みつど: 1.376±0.06 g/cm3(Predicted)
- ふってん: 324.5±32.0 °C(Predicted)
- 酸性度係数(pKa): 2.05±0.10(Predicted)
2-amino-3-(1,3-oxazol-5-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1604738-1.0g |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 1g |
$0.0 | 2023-06-04 | ||
Enamine | EN300-1604738-10000mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 10000mg |
$5467.0 | 2023-09-23 | ||
Enamine | EN300-1604738-2500mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 2500mg |
$2492.0 | 2023-09-23 | ||
Enamine | EN300-1604738-100mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 100mg |
$1119.0 | 2023-09-23 | ||
Enamine | EN300-1604738-5000mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 5000mg |
$3687.0 | 2023-09-23 | ||
Enamine | EN300-1604738-250mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 250mg |
$1170.0 | 2023-09-23 | ||
Enamine | EN300-1604738-50mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 50mg |
$1068.0 | 2023-09-23 | ||
Enamine | EN300-1604738-500mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 500mg |
$1221.0 | 2023-09-23 | ||
Enamine | EN300-1604738-1000mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 1000mg |
$1272.0 | 2023-09-23 |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
2-amino-3-(1,3-oxazol-5-yl)propanoic acidに関する追加情報
Professional Introduction to 2-amino-3-(1,3-oxazol-5-yl)propanoic acid (CAS No. 1516681-86-9)
2-amino-3-(1,3-oxazol-5-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1516681-86-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amino acids derivatives, characterized by its unique structural motif that combines an amino group, a carboxylic acid group, and an oxazole ring. The oxazole moiety, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, imparts distinctive electronic and steric properties to the molecule, making it a valuable scaffold for drug discovery and molecular design.
The structure of 2-amino-3-(1,3-oxazol-5-yl)propanoic acid is of particular interest due to its potential biological activity. The presence of both amino and carboxylic acid functional groups allows for various chemical modifications, enabling the synthesis of more complex molecules such as peptides, protease inhibitors, and other pharmacologically relevant compounds. The oxazole ring, on the other hand, has been extensively studied for its role in medicinal chemistry due to its ability to interact with biological targets in a specific manner. This dual functionality makes the compound a versatile building block for the development of novel therapeutic agents.
In recent years, there has been a growing interest in oxazole derivatives as pharmacophores in drug discovery. Oxazoles have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The synthesis of 2-amino-3-(1,3-oxazol-5-yl)propanoic acid has been optimized through multiple routes to ensure high yield and purity. One common approach involves the condensation of γ-amino butyric acid with 2-hydroxy-5-methyl oxazole under controlled conditions. This method leverages the reactivity of the hydroxyl group in the oxazole ring to form an amide linkage with the amino group of γ-amino butyric acid.
The chemical properties of 2-amino-3-(1,3-oxazol-5-yl)propanoic acid have been thoroughly characterized through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These studies have confirmed the presence of characteristic peaks corresponding to the amino group (~3300 cm⁻¹), carboxylic acid (~1700 cm⁻¹), and oxazole ring (~1500 cm⁻¹). Additionally, X-ray crystallography has been employed to determine the precise three-dimensional structure of the compound, providing insights into its molecular geometry and intermolecular interactions.
The biological significance of 2-amino-3-(1,3-oxazol-5-yl)propanoic acid has been explored in several preclinical studies. Researchers have investigated its potential as a precursor for synthesizing novel protease inhibitors, which are critical in treating various diseases such as HIV/AIDS and cancer. The oxazole ring has been found to enhance binding affinity to target enzymes by forming hydrogen bonds and π-stacking interactions. Furthermore, the compound has shown promise in modulating inflammatory pathways by interacting with specific receptors and enzymes involved in immune responses.
In addition to its pharmaceutical applications, 2-amino-3-(1,3-oxazol-5-yl)propanoic acid has found utility in material science and industrial chemistry. Its unique structural features make it a suitable candidate for designing chiral catalysts and ligands used in asymmetric synthesis. The oxazole moiety can be functionalized to introduce additional reactive sites or improve solubility properties, making it adaptable for various industrial processes.
The future prospects for 2-amino-3-(1,3-oxazol-5-yl)propanoic acid are promising as ongoing research continues to uncover new applications and synthetic pathways. Advances in computational chemistry have enabled more efficient virtual screening of potential drug candidates derived from this compound. Additionally, green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste and energy consumption.
Overall,2-amino-3-(1,3-ofoxazol)-5-propanoic acid represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential biological activities. Its role as a building block for novel therapeutics underscores its importance in drug discovery efforts aimed at addressing unmet medical needs.
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